molecular formula C10H9ClN4S B5614585 4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol

4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B5614585
M. Wt: 252.72 g/mol
InChI Key: HZPJNCFRFKPROB-WUXMJOGZSA-N
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Description

4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a heterocyclic compound that has attracted significant interest due to its diverse range of biological activities and potential applications in various fields of chemistry and pharmacology. This compound, like its analogs, has been studied for its chemical and physical properties, synthesis methods, and potential applications in materials science and biologically active compounds.

Synthesis Analysis

The synthesis of 4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives typically involves multi-step reactions starting from basic heterocyclic compounds. A common method includes the cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to synthesize the Schiff base derivatives. This process involves various chemical reactions, including esterification, reflux with hydrazine hydrate, agitation with ethanolic KOH and CS2, and final treatment with aromatic aldehydes (Rajurkar, Deshmukh, & Sonawane, 2016).

Molecular Structure Analysis

The molecular structure of 4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol and similar compounds has been elucidated using various spectroscopic methods, including FT-IR, ^1H-NMR, and GC-mass spectroscopy. Crystallographic analysis reveals that these compounds often crystallize in specific space groups, with detailed measurements of cell parameters providing insights into their structural configuration (Sarala et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol is characterized by its ability to undergo various chemical transformations. These include reactions with different reagents to form a range of derivatives, showcasing the compound's versatility in synthetic chemistry. The interactions with metal ions to form complexes have been explored, indicating the potential for applications in coordination chemistry (Sancak et al., 2007).

Physical Properties Analysis

The physical properties of 4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol derivatives, such as melting points, solubility, and crystalline structure, have been extensively studied. These studies provide valuable information for the characterization, identification, and application of these compounds in various fields (Kravchenko, Panasenko, & Knysh, 2018).

properties

IUPAC Name

4-[(E)-(3-chlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4S/c1-7-13-14-10(16)15(7)12-6-8-3-2-4-9(11)5-8/h2-6H,1H3,(H,14,16)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPJNCFRFKPROB-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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